Elsulfavirine sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Elsulfavirine sodium, known by its trade name Elpida, is a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. It is a prodrug that is metabolized into the active antiviral agent deselsulfavirine. This compound was developed by the Russian company Viriom and received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of elsulfavirine sodium involves multiple steps, starting from commercially available starting materialsThe final product is obtained through recrystallization from an ethanol/water system .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Elsulfavirine sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Elsulfavirine sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of non-nucleoside reverse transcriptase inhibitors.

Biology: The compound is studied for its interactions with various biological macromolecules and its effects on viral replication.

Medicine: this compound is primarily used in the treatment of HIV-1 infections.

Industry: The compound is used in the development of new antiviral drugs and formulations.

Mechanism of Action

Elsulfavirine sodium exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication. The active form, deselsulfavirine, is responsible for this inhibitory action .

Comparison with Similar Compounds

Similar Compounds

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Nevirapine: A similar compound with a different chemical structure but similar mechanism of action.

Etravirine: Known for its effectiveness against HIV strains resistant to other non-nucleoside reverse transcriptase inhibitors.

Uniqueness

Elsulfavirine sodium is unique due to its high potency and favorable pharmacokinetic profile. It has a long half-life, allowing for once-daily dosing, and exhibits a high barrier to resistance. Additionally, its prodrug nature allows for improved bioavailability and reduced side effects compared to other non-nucleoside reverse transcriptase inhibitors .

Biological Activity

Elsulfavirine sodium, also known as VM1500A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the treatment of HIV/AIDS. This compound is notable for its unique mechanism of action and its biochemical properties, making it a significant candidate in the ongoing battle against HIV. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy against various HIV strains, and relevant case studies.

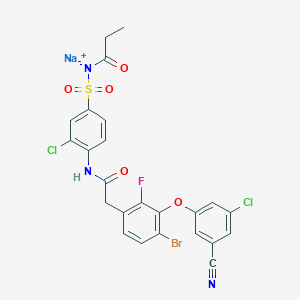

This compound is characterized by its complex chemical structure, which includes elements such as bromine, chlorine, and fluorine. The compound's molecular formula is C24H16BrCl2FN3NaO5S . As an NNRTI, it functions by binding to the reverse transcriptase enzyme, inhibiting the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

In Vitro Studies

Research indicates that Elsulfavirine demonstrates potent anti-HIV activity. In studies involving various HIV strains, Elsulfavirine exhibited an effective concentration (EC50) ranging from 1.0 nM to 20.0 nM against wild-type HIV-1 . Notably, it has shown superior efficacy compared to other NNRTIs like Nevirapine (NVP) and Efavirenz (EFV).

Table 1: Comparative Efficacy of this compound Against HIV Strains

| Compound | EC50 (nM) | Comparison with NVP | Comparison with EFV |

|---|---|---|---|

| Elsulfavirine | 1.0 - 20.0 | Significantly better | Significantly better |

| Nevirapine | 7495.1 | N/A | N/A |

| Efavirenz | 95.1 | N/A | N/A |

Resistance Profiles

Elsulfavirine has been evaluated against various HIV-resistant mutant strains, demonstrating resilience in its antiviral activity. For instance, studies show that it retains efficacy against common mutations such as K103N and Y181C, which are often associated with resistance to other NNRTIs .

Case Studies

Clinical Trials

This compound has undergone several clinical trials assessing its safety and efficacy in human subjects. One notable study involved a cohort of patients who were treatment-naive and infected with HIV-1. The results indicated that patients receiving Elsulfavirine experienced significant reductions in viral load without severe adverse effects .

Pharmacokinetic Studies

Pharmacokinetic evaluations reveal that Elsulfavirine has favorable absorption characteristics with a bioavailability rate significantly higher than many traditional NNRTIs. Studies indicate that after oral administration, peak plasma concentrations are achieved within 2-4 hours .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Concentration (Cmax) | 2-4 hours post-dose |

| Half-life | ~12 hours |

Safety Profile

The safety profile of this compound has been extensively studied. Adverse effects reported are generally mild and include nausea and fatigue. Importantly, no significant hepatotoxicity or renal impairment has been observed in clinical settings .

Properties

CAS No. |

867365-40-0 |

|---|---|

Molecular Formula |

C24H16BrCl2FN3NaO5S |

Molecular Weight |

651.3 g/mol |

IUPAC Name |

sodium;[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonyl-propanoylazanide |

InChI |

InChI=1S/C24H17BrCl2FN3O5S.Na/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16;/h3-8,10-11H,2,9H2,1H3,(H2,30,31,32,33);/q;+1/p-1 |

InChI Key |

UJFARQSHFFWJHD-UHFFFAOYSA-M |

Canonical SMILES |

CCC(=O)[N-]S(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.